5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylethylamine and 2-furoyl chloride.
Reaction Conditions: The reaction between 4-fluorophenylethylamine and 2-furoyl chloride is carried out in the presence of a base such as triethylamine to form the intermediate 2-furoyl-4-fluorophenylethylamine.
Bromination: The intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the bromine and fluorophenyl groups. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4’-fluoroacetophenone
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Uniqueness
5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide is unique due to the presence of both a bromine atom and a fluorophenyl group attached to a furan ring. This combination of functional groups imparts distinct chemical properties and potential reactivity that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H11BrFNO2 |
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Molecular Weight |
312.13 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11BrFNO2/c14-12-6-5-11(18-12)13(17)16-8-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
InChI Key |
UOPXWCDSERNSKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(O2)Br)F |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(O2)Br)F |
Origin of Product |
United States |
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